N-(9-{3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide
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Overview
Description
2’-TBDMS-Bz-rA, also known as N-benzoyl-2’-O-(tert-butyldimethylsilyl)adenosine, is a modified nucleoside used in the synthesis of RNA oligonucleotides. This compound features a tert-butyldimethylsilyl (TBDMS) group at the 2’-hydroxyl position and a benzoyl group at the N6 position of adenosine. These modifications are crucial for protecting the nucleoside during the chemical synthesis of RNA, ensuring high coupling efficiency and minimizing side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-TBDMS-Bz-rA typically involves the protection of the 2’-hydroxyl group of adenosine with a TBDMS group. This is achieved by reacting N-protected 5’-O-(4,4’-dimethoxytrityl)ribonucleoside derivatives with tert-butyldimethylsilyl chloride in the presence of a base . The benzoyl group is introduced at the N6 position through a benzoylation reaction. The resulting compound is then purified and characterized using techniques such as HPLC and NMR .
Industrial Production Methods
Industrial production of 2’-TBDMS-Bz-rA follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high purity and consistency. The use of automated synthesizers and high-throughput purification systems is common in industrial settings to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2’-TBDMS-Bz-rA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: The TBDMS and benzoyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can result in the removal of protective groups, leading to the formation of unprotected nucleosides .
Scientific Research Applications
2’-TBDMS-Bz-rA is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of RNA oligonucleotides for various applications, including RNA interference (RNAi) and antisense RNA technologies
Biology: The compound is used to study RNA structure and function, as well as in the development of RNA-based therapeutics
Medicine: It plays a role in the development of RNA-based drugs and gene therapy applications
Industry: The compound is used in the production of high-quality RNA oligonucleotides for research and therapeutic purposes
Mechanism of Action
The mechanism of action of 2’-TBDMS-Bz-rA involves its role as a protected nucleoside in RNA synthesis. The TBDMS group protects the 2’-hydroxyl group during the synthesis process, preventing unwanted side reactions. The benzoyl group at the N6 position provides additional protection and stability. These protective groups are removed after the synthesis is complete, yielding the desired RNA oligonucleotide .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyl-rA (bz): This compound features a methyl group at the 2’-hydroxyl position instead of a TBDMS group.
2’-O-TBDMS-rC (ac): This compound has a TBDMS group at the 2’-hydroxyl position and an acetyl group at the N4 position of cytidine.
2’-O-TBDMS-rG (ib): This compound has a TBDMS group at the 2’-hydroxyl position and an isobutyryl group at the N2 position of guanosine.
Uniqueness
2’-TBDMS-Bz-rA is unique due to its combination of the TBDMS group at the 2’-hydroxyl position and the benzoyl group at the N6 position. This combination provides enhanced protection and stability during RNA synthesis, making it a valuable tool in the production of high-quality RNA oligonucleotides .
Properties
IUPAC Name |
N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O5Si/c1-23(2,3)34(4,5)33-18-17(30)15(11-29)32-22(18)28-13-26-16-19(24-12-25-20(16)28)27-21(31)14-9-7-6-8-10-14/h6-10,12-13,15,17-18,22,29-30H,11H2,1-5H3,(H,24,25,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQPQOSSEMTXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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